

# Spectroscopic Profile of 2,4,6-Trimethylaniline: A Technical Guide

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## Compound of Interest

Compound Name: **2,4,6-Trimethylaniline**

Cat. No.: **B148799**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,6-trimethylaniline**, a vital intermediate in the synthesis of various dyes and ligands. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring such data are also provided, along with visualizations of the analytical workflow and structural elucidation pathways.

## Spectroscopic Data

The empirical formula for **2,4,6-trimethylaniline** is  $C_9H_{13}N$ , with a molecular weight of 135.21 g/mol. Its structure, characterized by a centrally substituted aniline ring with three methyl groups, gives rise to a distinct spectroscopic signature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,4,6-trimethylaniline**, both  $^1H$  and  $^{13}C$  NMR spectra provide unambiguous evidence for its symmetric structure.

$^1H$  NMR Data (Solvent:  $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.84	s	2H	Ar-H
3.61	s (br)	2H	-NH <sub>2</sub>
2.29	s	3H	para-CH <sub>3</sub>
2.19	s	6H	ortho-CH <sub>3</sub>

<sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
142.3	C-NH <sub>2</sub>
129.1	meta-C-H
128.5	para-C-CH <sub>3</sub>
122.5	ortho-C-CH <sub>3</sub>
20.6	para-CH <sub>3</sub>
17.8	ortho-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4,6-trimethylaniline** exhibits characteristic bands corresponding to the amine and aromatic functionalities.

Characteristic IR Absorption Bands (Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450, 3365	Strong	N-H stretch (asymmetric and symmetric)
3010	Medium	Aromatic C-H stretch
2918	Strong	Aliphatic C-H stretch
1624	Strong	N-H bend (scissoring)
1475	Strong	Aromatic C=C stretch
850	Strong	C-H out-of-plane bend (isolated H)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing valuable clues about its structure. The electron ionization (EI) mass spectrum of **2,4,6-trimethylaniline** shows a prominent molecular ion peak and characteristic fragment ions.

### Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
135	100	[M] <sup>+</sup> (Molecular Ion)
134	57	[M-H] <sup>+</sup>
120	99	[M-CH <sub>3</sub> ] <sup>+</sup>
91	15	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for a liquid sample like **2,4,6-trimethylaniline** are outlined below.

## NMR Spectroscopy

A solution of **2,4,6-trimethylaniline** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.  $^1\text{H}$  NMR spectra are typically recorded with 16-32 scans, while  $^{13}\text{C}$  NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## IR Spectroscopy

For a liquid sample like **2,4,6-trimethylaniline**, the IR spectrum is typically recorded "neat," meaning without a solvent. A drop of the liquid is placed between two sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) salt plates to create a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400  $\text{cm}^{-1}$ .

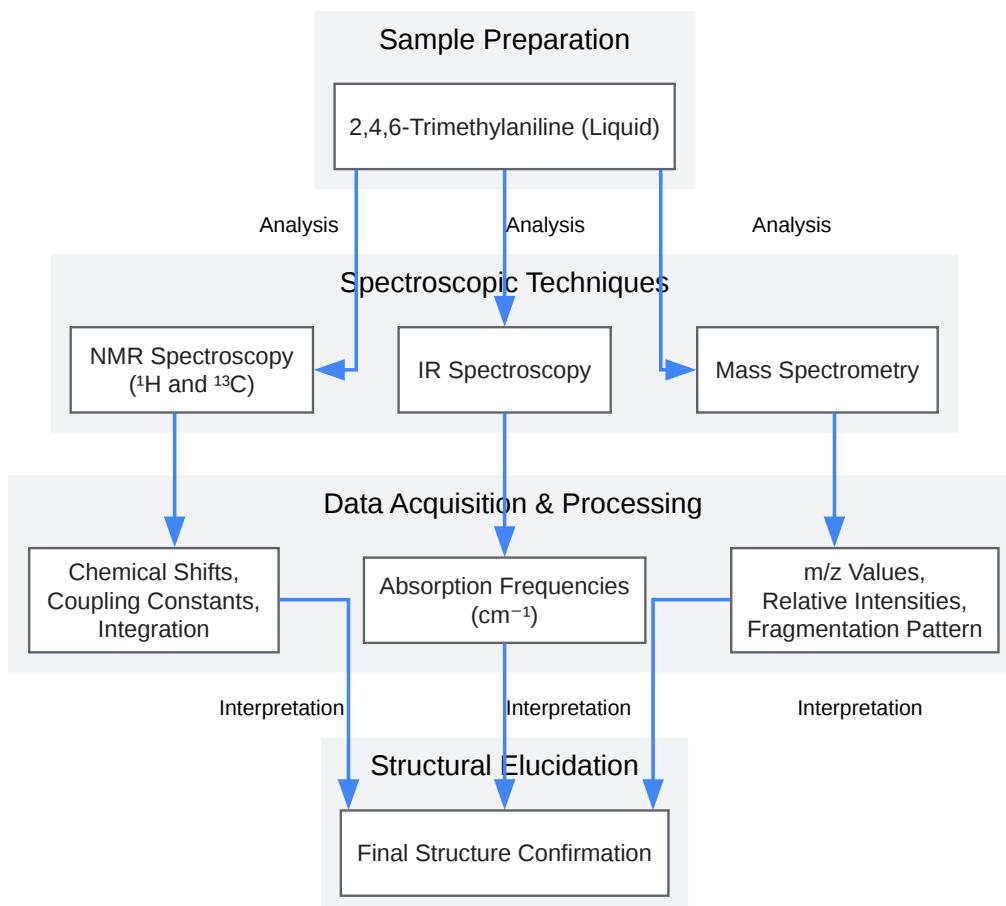
## Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

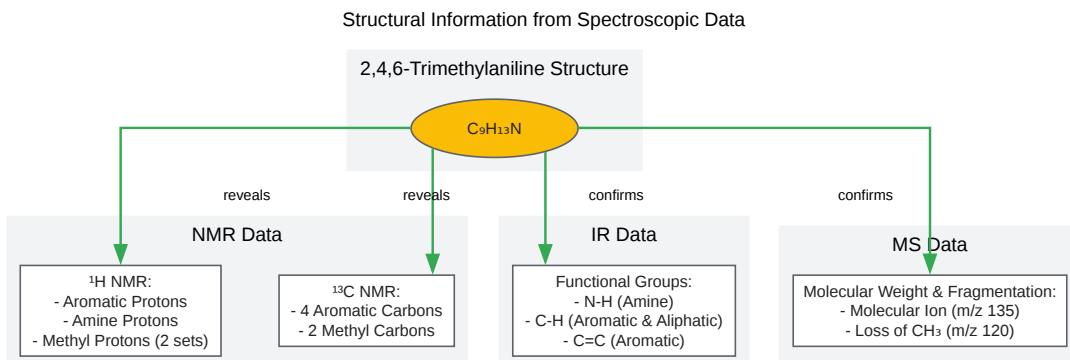
## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural information derived from the data.

## Spectroscopic Analysis Workflow for 2,4,6-Trimethylaniline

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Caption: Workflow of spectroscopic analysis.



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Caption: Deriving structural information.

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